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Compound of Interest

Compound Name: BAY-8400

Cat. No.: B10827710

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two prominent
DNA-dependent protein kinase (DNA-PK) inhibitors: BAY-8400 and M3814 (also known as
peposertib or nedisertib). The information presented is based on publicly available
experimental data.
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Parameter BAY-8400 M3814

DNA-PK Biochemical IC50 81 nM[1] <3 nM[2]

Cellular DNA-PK Inhibition 69 nM (YH2AX, HT-144 cells) 100-500 nM (pDNA-PK,
IC50 [1] various cell lines)[3]

Kinase Selectivity

BAY-8400 Kinase Selectivity Profile[1]

Kinase Biochemical IC50 (nM)
DNA-PK 81

PI3KP 117

ATR 394

mTOR 1910

ATM 19300

M3814 has been described as having a wide margin of selectivity against the closest members
of the PI3K family and was practically inactive when tested against a large panel of other
kinases. However, a directly comparable IC50 table is not publicly available.

Preclinical P Kinetics in Mi

Parameter BAY-8400 M3814

Administration Route Intravenous (V) and Oral (PO)  Oral (PO)

Clearance High (8.1 L/h/kg, IV)[1] Data not directly comparable
Volume of Distribution High (3.7 L/kg, IV)[1] Data not directly comparable
Half-life (t%2) Short (0.68 h, IV)[1] Data not directly comparable
Oral Bioavailability Not reported for mice Orally bioavailable[4]
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In Vivo Efficacy in Xenograft Models

Model Compound Treatment Key Findings
Monotherapy showed
Monotherapy and in little antitumor
LNCaP (Prostate combination with efficacy. Combination
BAY-8400 o
Cancer) PSMA-targeted treatment significantly
thorium-227 conjugate  increased antitumor
efficacy[1].
Strongly potentiated
the antitumor activity
FaDu (Head and Neck M3814 In combination with of radiation, leading to
Cancer) fractionated radiation complete tumor
regression at non-
toxic doses[5][6].
o ) Reduced tumor
In combination with ) o
NCI-H460 (NSCLC) M3814 ) o growth in combination
fractionated radiation ) o
with radiation[6].
Showed enhanced
) In combination with activity in combination
Ovarian Cancer _ _
M3814 topoisomerase Il with pegylated
Models S ) o
inhibitors liposomal doxorubicin
(PLD)[7].
Associated with a
Cervical Cancer In combination with consistent and
M3814 - I .
Model radiation significant reduction in
tumor burden|8].
Demonstrated
AML Models (MV4-11, M3814 In combination with increased efficacy and

HL-60)

Mylotarg

significantly improved

survival benefit[9].

Experimental Protocols
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BAY-8400: LNCaP Xenograft Model[1][10]

o Cell Culture: LNCaP cells are cultured under standard aseptic conditions.

Animal Model: Severe combined immunodeficient (SCID) mice are used.

Tumor Implantation: 1 x 10° LNCaP cells are injected subcutaneously into the flank of each
mouse in a 1:1 mixture with Matrigel.

Treatment Initiation: Treatment begins when tumors become palpable.

Dosing: BAY-8400 is administered daily via oral gavage at 150 mg/kg. For combination
studies, a single injection of PSMA-targeted thorium-227 conjugate is given on day O.

Monitoring: Tumor volume is measured twice weekly. Body weight is also monitored.

Endpoint: The study is concluded based on tumor volume or other ethical considerations.

M3814: FaDu Xenograft Model[5][11]

Cell Culture: FaDu cells are cultured in DMEM with 10% FBS.
Animal Model: Female NMRI (nu/nu) mice are used.

Tumor Implantation: 2.5 million FaDu cells are injected subcutaneously into the right thigh of
each mouse.

Treatment Initiation: Treatment begins when tumor xenografts reach a mean volume of 50 to
115 mm3.

Dosing: M3814 is formulated in a vehicle of 0.5% Methocel, 0.25% Tween20, and 300
mmol/L sodium citrate buffer (pH 2.5) and administered orally. For combination studies, mice
are irradiated 10 minutes after oral administration of M3814.

Monitoring: Tumor length (L) and width (W) are measured with calipers, and tumor volumes
are calculated using the formula L x W?/2.
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e Pharmacodynamic Analysis: For PD studies, tumors are harvested at different time points
after treatment for analysis of biomarkers like pDNA-PK and yH2AX.

In Vitro Assays

e BAY-8400: yH2AX Cellular Mechanistic Assay (HT-144 cells)[1]
o ATM-negative HT-144 cells are used.
o Cells are treated with BAY-8400.

o The inhibition of yH2AX phosphorylation is measured to determine the cellular potency of
DNA-PK inhibition.

o M3814: DNA-PK Autophosphorylation Assay[5][10]
o Cancer cell lines (e.g., HCT-116, FaDu) are seeded in 12-well plates.

o Cells are incubated with a serial dilution of M3814 and 10 mmol/L bleomycin for 6 hours to
induce DNA damage.

o The levels of phosphorylated DNA-PK (pSer2056) and total DNA-PK are determined by
Western blotting.

Mandatory Visualization
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DNA Double-Strand Break (DSB) Inhibitor Action
DNA Double-Strand Break BAY-8400 / M3814

sensed by
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Click to download full resolution via product page

Caption: Simplified schematic of the Non-Homologous End Joining (NHEJ) DNA repair pathway
and the point of intervention for DNA-PK inhibitors BAY-8400 and M3814.
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Caption: General experimental workflow for establishing and evaluating the efficacy of DNA-PK

inhibitors in preclinical xenograft models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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